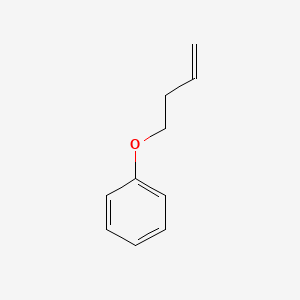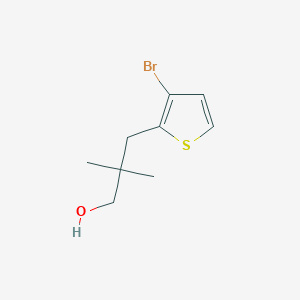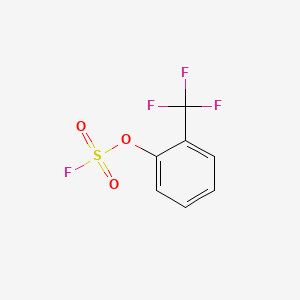
Allylanisole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allylanisole, also known as 4-allylanisole, methyl chavicol, or estragole, is a naturally occurring organic compound with the chemical formula C₁₀H₁₂O. It is commonly found in the essential oils of various plants, including basil, tarragon, and fennel. This compound is known for its sweet, anise-like aroma and is used in the fragrance and flavor industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Allylanisole can be synthesized through several methods. One common synthetic route involves the methylation of chavicol (4-allylphenol) using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods
Industrially, this compound is often obtained by the steam distillation of essential oils from plants like basil (Ocimum basilicum). The essential oil is then subjected to fractional distillation to isolate this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Allylanisole undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group directs incoming electrophiles to the para position.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid
Reduction: Hydrogen gas, palladium on carbon
Substitution: Halogens, nitrating agents
Major Products
- p-Anisaldehyde
Reduction: 4-Propylanisole
Substitution: Various substituted anisoles depending on the electrophile used
Wissenschaftliche Forschungsanwendungen
Allylanisole has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the analysis of essential oils.
Biology: Acts as a semiochemical, influencing the behavior of insects such as bark beetles.
Medicine: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the fragrance and flavor industries due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of allylanisole varies depending on its application. In biological systems, it interacts with molecular targets such as voltage-activated sodium channels, inhibiting their function and leading to anti-inflammatory effects . In insects, this compound acts as a repellent by interfering with their olfactory receptors .
Vergleich Mit ähnlichen Verbindungen
Allylanisole is similar to other phenylpropanoids such as anethole, eugenol, and safrole. it is unique due to its specific chemical structure and properties:
Anethole: Similar sweet aroma but differs in the position of the double bond.
Eugenol: Contains a hydroxyl group, giving it different chemical reactivity.
Safrole: Contains a methylenedioxy group, making it structurally distinct.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and pleasant aroma make it valuable in the fragrance and flavor industries, while its biological activities offer potential in medicine and pest control.
Eigenschaften
CAS-Nummer |
2653-89-6 |
|---|---|
Molekularformel |
C10H12O |
Molekulargewicht |
148.20 g/mol |
IUPAC-Name |
but-3-enoxybenzene |
InChI |
InChI=1S/C10H12O/c1-2-3-9-11-10-7-5-4-6-8-10/h2,4-8H,1,3,9H2 |
InChI-Schlüssel |
VASBMTKQLWDLDL-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCOC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(3R)-3-aminopiperidin-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride](/img/structure/B13554352.png)
![Lithium(1+) 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13554359.png)






![[6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine](/img/structure/B13554407.png)



![methyl3-(benzylamino)-2-[(1E)-2-(4-methoxyphenyl)ethenyl]imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13554429.png)
